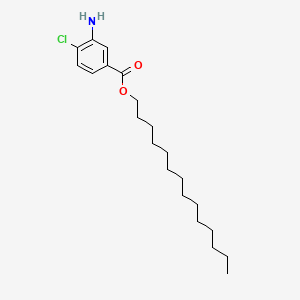

Tetradecyl 3-amino-4-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetradecyl 3-amino-4-chlorobenzoate is a chemical compound with the molecular formula C21H34ClNO2 . It has a molecular weight of 367.95 .

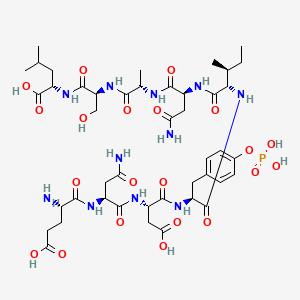

Molecular Structure Analysis

The molecular structure of Tetradecyl 3-amino-4-chlorobenzoate consists of 21 carbon atoms, 34 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Tetradecyl 3-amino-4-chlorobenzoate has a boiling point of 470.7ºC at 760 mmHg and a density of 1.033 g/cm3 .Scientific Research Applications

CO2 Capture Efficiency

A study by Gurkan et al. (2010) demonstrates the high CO2 capture efficiency of amino acid ionic liquids, surpassing previous ionic liquids and aqueous amine absorbents. This finding suggests potential environmental applications for similar compounds in capturing greenhouse gases (Gurkan et al., 2010).

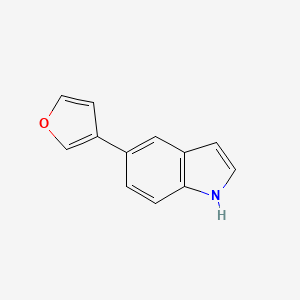

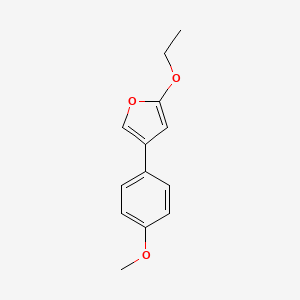

Heterocyclic Compound Synthesis

Khorramabadi, Habibi, and Heydari (2020) report on the synthesis of diverse tetrazoles from amino acids using a novel Cu nano-catalyst. This highlights the utility of similar compounds in synthesizing heterocyclic compounds with significant biological properties, indicating potential in pharmaceutical applications (Khorramabadi, Habibi, & Heydari, 2020).

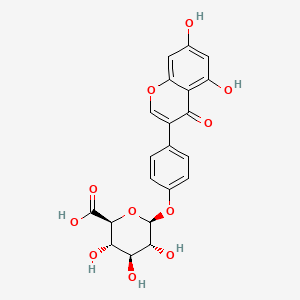

Anti-Inflammatory Activity

Research by Osarodion (2020) on newly synthesized heterocyclic compounds shows promising anti-inflammatory activities. The methodologies and analyses presented could be applicable in the development of anti-inflammatory drugs using structurally similar compounds (Osarodion, 2020).

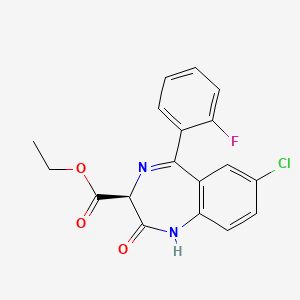

Molecular-Scale Hybrids

A study by Yan and Wang (2007) on the modification of 2-chlorobenzoic acid for the preparation of organic-inorganic molecular-based hybrid material with luminescent properties suggests applications in optoelectronics and sensor technology (Yan & Wang, 2007).

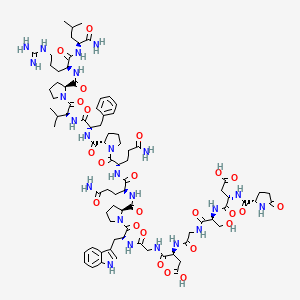

Peptide Modification and Cell Labeling

Ni et al. (2015) synthesized a novel amino acid derivative for peptide modification and live cell labeling, demonstrating applications in bioorthogonal labeling and peptide synthesis for research and therapeutic purposes (Ni et al., 2015).

Safety and Hazards

properties

IUPAC Name |

tetradecyl 3-amino-4-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-21(24)18-14-15-19(22)20(23)17-18/h14-15,17H,2-13,16,23H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSHZORYUXZOST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661251 |

Source

|

| Record name | Tetradecyl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetradecyl 3-amino-4-chlorobenzoate | |

CAS RN |

146408-63-1 |

Source

|

| Record name | Tetradecyl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B588625.png)

![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)

![2-(7-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B588641.png)